

Spectroscopic Analysis of 2,3-Dibromophenol: A Technical Guide

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Compound of Interest

Compound Name: **2,3-Dibromophenol**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **2,3-dibromophenol**. Due to the limited availability of experimentally acquired spectra in public databases, this guide utilizes high-quality predicted data to facilitate the structural elucidation and characterization of this compound. The information presented herein is intended to support research and development activities where **2,3-dibromophenol** is a molecule of interest.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectroscopic data for **2,3-dibromophenol**. These predictions are based on computational algorithms that analyze the molecule's structure to estimate chemical shifts and coupling constants. It is important to note that while these predictions are valuable for initial analysis, experimental verification is recommended for definitive structural confirmation.

Table 1: Predicted ^1H NMR Data for **2,3-Dibromophenol**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-4	7.21	Doublet of doublets (dd)	$J_{\text{ortho}} = 8.1, J_{\text{meta}} = 1.5$
H-5	6.85	Triplet (t)	$J_{\text{ortho}} = 8.1$
H-6	7.35	Doublet of doublets (dd)	$J_{\text{ortho}} = 8.1, J_{\text{meta}} = 1.5$
OH	5.5 - 6.5	Broad singlet	-

Note: The chemical shift of the hydroxyl (OH) proton is highly dependent on solvent, concentration, and temperature and is therefore presented as a range. The signal is often broad and may not show coupling.

Table 2: Predicted ^{13}C NMR Data for **2,3-Dibromophenol**

Carbon	Chemical Shift (δ , ppm)
C-1	150.2
C-2	112.9
C-3	116.8
C-4	131.5
C-5	122.3
C-6	129.8

Experimental Protocol for NMR Analysis of Phenolic Compounds

The following is a general experimental protocol for acquiring ^1H and ^{13}C NMR spectra of phenolic compounds like **2,3-dibromophenol**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the **2,3-dibromophenol** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). The choice of solvent can influence the chemical shifts, particularly that of the hydroxyl proton.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm). Modern spectrometers can often lock onto the deuterium signal of the solvent, making an internal standard optional but still recommended for high accuracy.
- Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

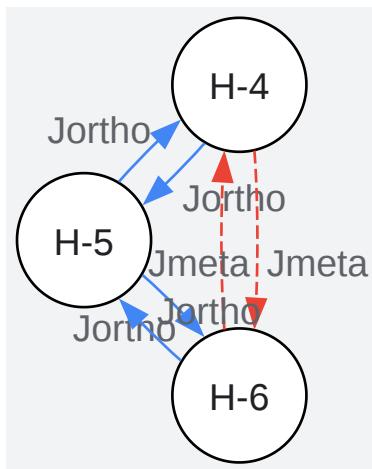
- The NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- For ^1H NMR:
 - Acquire the spectrum at room temperature.
 - Typical spectral parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR:
 - A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
 - A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of the ^{13}C isotope.
 - A spectral width of 0-200 ppm is standard.

3. Data Processing:

- The raw data (Free Induction Decay, FID) is processed using Fourier transformation.
- Phase and baseline corrections are applied to the resulting spectrum.
- The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
- Integration of the proton signals is performed to determine the relative ratios of the different types of protons.

Visualization of Spin-Spin Coupling

The following diagram, generated using Graphviz (DOT language), illustrates the spin-spin coupling relationships between the aromatic protons of **2,3-dibromophenol**. Understanding these coupling patterns is fundamental to interpreting the ^1H NMR spectrum and confirming the substitution pattern of the benzene ring.



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Spin-spin coupling pathways in **2,3-dibromophenol**.

This diagram visually represents the expected through-bond interactions between the aromatic protons. The ortho-coupling (^3J) between adjacent protons (H-4 and H-5; H-5 and H-6) is the strongest and results in the primary splitting of the signals. The weaker meta-coupling (^4J) occurs between protons separated by three bonds (H-4 and H-6) and leads to smaller, secondary splittings, resulting in the characteristic doublet of doublets pattern for these protons. The central proton (H-5) is split into a triplet by its two ortho neighbors.

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